molecular formula C8H10N2O2 B2966211 (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid CAS No. 1562128-40-8

(E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid

Cat. No. B2966211
CAS RN: 1562128-40-8
M. Wt: 166.18
InChI Key: OXJMXKKHDCHIDW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid, also known as pyrazole acrylic acid, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by pyrazole acrylic acid has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and other related pathways.

Mechanism Of Action

Pyrazole acrylic acid acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid has been shown to have a range of biochemical and physiological effects. These include the modulation of pain perception, appetite regulation, immune function, and mood and anxiety. Pyrazole acrylic acid has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

Pyrazole acrylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, allowing for the specific modulation of the endocannabinoid system without affecting other pathways. It is also relatively stable and can be easily synthesized in high purity. However, there are some limitations to the use of (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in certain applications. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid in scientific research. One area of interest is the development of new therapeutic agents based on the inhibition of FAAH. Pyrazole acrylic acid has shown promise as a potential treatment for inflammatory conditions, and further research is needed to explore its potential in this area. Another area of interest is the development of new tools for studying the endocannabinoid system and related pathways. Pyrazole acrylic acid has already been used extensively in this area, but there is still much to learn about the complex interactions between endocannabinoids and other signaling pathways in the body. Overall, (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is a valuable tool for scientific research and has the potential to lead to new insights into the workings of the endocannabinoid system and related pathways.

Synthesis Methods

Pyrazole acrylic acid can be synthesized using a variety of methods, including the reaction of (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid with acryloyl chloride in the presence of a base. This method yields a high purity product that can be further purified using column chromatography. Other methods include the reaction of (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid with acrylonitrile in the presence of a base, or the reaction of (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid with acrylic acid in the presence of a coupling agent.

Scientific Research Applications

Pyrazole acrylic acid has been extensively used in scientific research to study the endocannabinoid system and related pathways. The inhibition of FAAH by (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid leads to an increase in the levels of endocannabinoids, which are known to play a role in a variety of physiological processes, including pain modulation, appetite regulation, and immune function. Pyrazole acrylic acid has also been used to study the role of FAAH in the regulation of mood and anxiety, as well as in the development of addiction.

properties

IUPAC Name

(E)-3-(1,4-dimethylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-10(2)9-7(6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJMXKKHDCHIDW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-3-(1,4-Dimethyl-1h-pyrazol-3-yl)acrylic acid

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